molecular formula C7H15NO3 B14000912 2-Methyl-4-nitrohexan-3-ol CAS No. 20570-71-2

2-Methyl-4-nitrohexan-3-ol

Cat. No.: B14000912
CAS No.: 20570-71-2
M. Wt: 161.20 g/mol
InChI Key: WTRFXBIPCREZQA-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrohexan-3-ol is an organic compound with the molecular formula C7H15NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitrohexan-3-ol typically involves the nitration of 2-Methylhexan-3-ol. This can be achieved using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the carbon chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrohexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-Methyl-4-nitrohexan-3-one or 2-Methyl-4-nitrohexanoic acid.

    Reduction: Formation of 2-Methyl-4-aminohexan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-nitrohexan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrohexan-3-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

2-Methyl-4-nitrohexan-3-ol can be compared with other nitro alcohols such as 2-Methyl-4-nitro-3-hexanone and 2-Methyl-4-nitro-3-pentanol These compounds share similar structural features but differ in their reactivity and applications

List of Similar Compounds

  • 2-Methyl-4-nitro-3-hexanone
  • 2-Methyl-4-nitro-3-pentanol
  • 2-Methyl-4-nitro-3-butanol

Properties

CAS No.

20570-71-2

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-4-nitrohexan-3-ol

InChI

InChI=1S/C7H15NO3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3

InChI Key

WTRFXBIPCREZQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)C)O)[N+](=O)[O-]

Origin of Product

United States

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